![molecular formula C25H27BO3 B6309324 2-(2'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2724208-25-5](/img/structure/B6309324.png)
2-(2'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2’-(Benzyloxy)-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond, and a dioxaborolane group, which is a type of organoboron compound .
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized through various organic reactions, including coupling reactions and substitutions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The biphenyl group would contribute to the planarity and rigidity of the molecule, while the dioxaborolane group would introduce boron and oxygen atoms into the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzyloxy and dioxaborolane groups could potentially undergo various reactions, such as substitutions or additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, similar compounds have been found to have solid physical forms and to be stable under ambient temperature .Scientific Research Applications
Organic Synthesis: Cross-Coupling Reactions
This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, an essential step in the synthesis of complex organic molecules. The presence of the dioxaborolane group allows for the coupling with various aryl or vinyl halides under catalytic conditions, typically involving palladium. This method is widely used for synthesizing pharmaceuticals, polymers, and advanced materials.
Medicinal Chemistry: Anticancer Agents
In medicinal chemistry, derivatives of this compound have been explored for their potential as anticancer agents . The benzyloxy and biphenyl components can be modified to interact with various biological targets. Research has shown that certain benzimidazole derivatives, which can be synthesized from compounds similar to our subject, exhibit significant activity against lung, breast, and prostate cancer cell lines .
Material Science: Phosphine Oxide Synthesis
The compound serves as a precursor in the synthesis of phosphine oxides . These materials are important in the field of material science for their thermal stability and as intermediates in the preparation of flame retardants, LED materials, and organophosphorus compounds used in various applications ranging from electronics to advanced coatings.
Dye Manufacturing: Azophenol Dyes
In the dye industry, the benzyloxyphenyl group of the compound is utilized in the synthesis of hetaryl-azophenol dyes . These dyes are created via the reaction with heterocyclic amines and find applications in textiles, inks, and pigments due to their vibrant colors and stability.
Chemical Education: Reaction Mechanism Studies
Lastly, this compound is valuable in chemical education, particularly for studying reaction mechanisms . Its reactivity at the benzylic position is a classic example used to teach concepts such as free radical substitution, nucleophilic substitution, and electrophilic aromatic substitution. Understanding these reactions is crucial for students and researchers developing new synthetic methodologies.
Mechanism of Action
Target of Action
A structurally similar compound, a 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative, has been reported to inhibit monoamine oxidase b (mao-b), a key enzyme involved in the metabolism of dopamine in the brain .
Mode of Action
The structurally similar benzothiazole derivative mentioned above was found to inhibit mao-b in a competitive and reversible manner . This suggests that the compound might bind to the active site of the enzyme, preventing it from interacting with its natural substrate.
Biochemical Pathways
This could potentially affect various dopamine-mediated pathways, including those involved in mood regulation and motor control .
Pharmacokinetics
The structurally similar benzothiazole derivative was found to have appropriate blood-brain barrier (bbb) permeability , suggesting that it can reach the brain to exert its effects. The compound’s bioavailability, distribution, metabolism, and excretion properties would need to be determined through further studies.
Result of Action
This could potentially result in improved mood and motor function, particularly in conditions like Parkinson’s disease where dopamine levels are typically reduced .
Future Directions
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(2-phenylmethoxyphenyl)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BO3/c1-24(2)25(3,4)29-26(28-24)21-16-14-20(15-17-21)22-12-8-9-13-23(22)27-18-19-10-6-5-7-11-19/h5-17H,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTMDOYTVUWQHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-[2-(Benzyloxy)phenyl]phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.